(R)-Pioglitazone-d1 Exhibits Minimal PPARγ Agonist Activity Relative to (S)-Pioglitazone
In a direct head-to-head cell-based transcriptional activation assay, (R)-Pioglitazone-d1 (PXL065) demonstrates profoundly reduced PPARγ agonist activity compared with (S)-pioglitazone [1]. The EC50 for (R)-Pioglitazone-d1 exceeds 100 µM, whereas (S)-pioglitazone activates PPARγ with EC50 values of 4.6 µM (human PPARγ) and 3.2 µM (mouse PPARγ) [1]. This >20-fold difference in potency indicates that the deuterium-stabilized R-enantiomer is essentially devoid of PPARγ transcriptional activation capacity at pharmacologically relevant concentrations [1].
| Evidence Dimension | PPARγ transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | >100 µM (human and mouse PPARγ) |
| Comparator Or Baseline | (S)-pioglitazone: EC50 = 4.6 µM (human PPARγ); 3.2 µM (mouse PPARγ) |
| Quantified Difference | >20-fold reduction in PPARγ agonist activity for (R)-Pioglitazone-d1 versus (S)-pioglitazone |
| Conditions | Cell-based transcriptional activation assay using GAL4-PPARγ LBD chimera in HEK293 cells |
Why This Matters
This quantitative difference establishes (R)-Pioglitazone-d1 as the appropriate tool for investigating PPARγ-independent mechanisms (e.g., MPC inhibition) without confounding PPARγ-driven transcriptional effects.
- [1] Jacques V, Bolze S, Hallakou-Bozec S, et al. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity. Hepatology Communications. 2021;5(8):1412-1425. View Source
